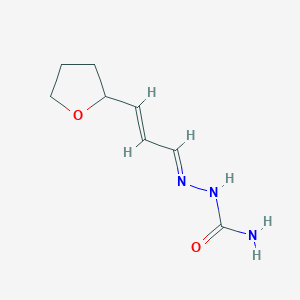![molecular formula C11H10N4O2 B12919071 N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide is a complex organic compound that belongs to the class of formamides. This compound is characterized by the presence of a hydroxyiminomethyl group attached to a phenylpyrazol ring, which is further connected to a formamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide typically involves the reaction of 4-formyl-2-phenylpyrazole with hydroxylamine hydrochloride to form the hydroxyiminomethyl intermediate. This intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylpyrazole derivatives.
Scientific Research Applications
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide involves its interaction with specific molecular targets and pathways. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, affecting their function. The phenylpyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler compound with a similar formamide group but lacking the phenylpyrazole structure.
Dimethylformamide: Another formamide derivative with two methyl groups attached to the nitrogen atom.
Phenylpyrazole: A compound with a similar phenylpyrazole ring but without the hydroxyiminomethyl and formamide groups.
Uniqueness
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide is unique due to its combination of the hydroxyiminomethyl group, phenylpyrazole ring, and formamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler formamides or phenylpyrazoles. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N4O2 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C11H10N4O2/c16-8-12-11-9(7-14-17)6-13-15(11)10-4-2-1-3-5-10/h1-8,17H,(H,12,16)/b14-7+ |
InChI Key |
YWSVWGCRMCIRDB-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)/C=N/O)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C=NO)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)



![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)









